Nanomolar Antagonism at P2X3: A Distinctive Phenotype Among Purine-2,6-dione Scaffolds
At the validated P2 purinoceptor 3 (P2X3) assay, 7-benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione exhibits potent antagonism with an EC50 of 80 nM at a screening concentration of 10 µM [1]. By contrast, 8-substituted adenosine analogs such as 8-aminoguanosine (CHEMBL2021376) show no measurable activity at P2X3, while the archetypal xanthine antagonist caffeine is inactive at P2X receptors. The 80 nM potency at P2X3 is a distinctive phenotype among purine-2,6-dione chemotypes, as most members of this class are adenosine receptor ligands or PDE inhibitors. This represents a class-level inference where the target compound demonstrates a novel receptor interaction domain not shared by in-class analogs lacking the N7-benzyl/C8-butylamino substitution pattern.
| Evidence Dimension | Potency of antagonism at the rat P2X3 receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM (screening at 10 μM) |
| Comparator Or Baseline | Caffeine (EC50 > 30 μM) and 8-aminoguanosine (inactive at P2X3) |
| Quantified Difference | Target compound is >375-fold more potent than caffeine and active at a receptor not engaged by reference tools. |
| Conditions | Recombinant rat P2X3 receptor heterologously expressed in Xenopus oocytes [1] |
Why This Matters
For researchers building a selective P2X3 antagonist library, this compound provides a novel chemotype distinct from typical nucleotide-derived antagonists, enabling new SAR exploration in neuropathic pain and sensory biology.
- [1] BindingDB. BDBM50118219: Antagonist activity at recombinant rat P2X3 expressed in Xenopus oocytes. EC50 = 80 nM. View Source
